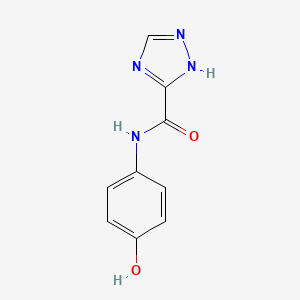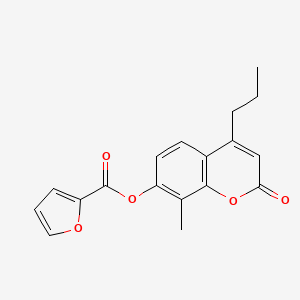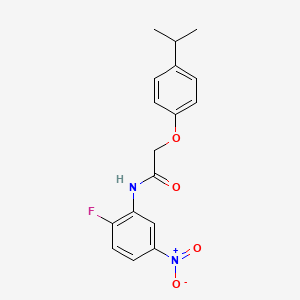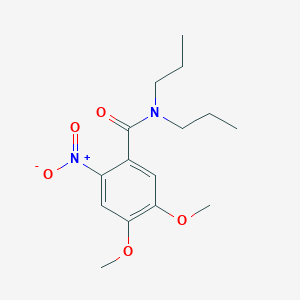
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine, also known as EDPQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse biological activities. EDPQ has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation.
作用机制
The mechanism of action of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves its ability to inhibit the activity of certain enzymes and cytokines. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase (MAO) and cyclooxygenase-2 (COX-2), which are enzymes that are involved in neurodegeneration and inflammation, respectively. This compound has also been shown to inhibit the activity of interleukin-6 (IL-6), which is a cytokine that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Specifically, this compound has been found to inhibit the activity of MAO and COX-2, which are enzymes that are involved in these processes.
实验室实验的优点和局限性
One advantage of using 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in lab experiments is its potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
未来方向
There are several future directions for research involving 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine. One potential direction is the development of new derivatives of this compound that have improved selectivity and potency for specific targets. Another potential direction is the use of this compound in animal models of neurodegeneration and inflammation to further explore its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
合成方法
The synthesis of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves the reaction of 3-ethyl-5,8-dimethyl-2-propylquinoline with propylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, this compound has been shown to have potential as a tool for studying neurodegeneration, as it has been found to inhibit the activity of certain enzymes that are involved in this process. In immunology, this compound has been shown to have potential as a tool for studying inflammation, as it has been found to inhibit the activity of certain cytokines that are involved in this process.
属性
IUPAC Name |
3-ethyl-5,8-dimethyl-2-propylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-5-7-13-12(6-2)15(17)14-10(3)8-9-11(4)16(14)18-13/h8-9H,5-7H2,1-4H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTUPIPLYQHLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1CC)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)
![4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5822646.png)



![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)



![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)

![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)


